[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an amino-chlorophenyl group and a phenylmethanone group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes . For instance, some piperazine derivatives have been reported to exhibit high affinity for histamine H1 receptors , and others have been shown to inhibit AKR1C3, an enzyme involved in steroid hormone metabolism .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
For example, some indole derivatives (which share structural similarities with the compound ) have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the activities of similar compounds, it can be inferred that it might lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone could be influenced by various environmental factors. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . Additionally, the biological environment (e.g., pH, presence of other molecules) can influence the compound’s action and efficacy.
Biochemical Analysis
Cellular Effects
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to inhibit AKR1C3, an enzyme involved in steroid metabolism and prostaglandin synthesis . This suggests that 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-amino-4-chlorobenzonitrile with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carbonyl group in the phenylmethanone moiety.
Substitution: The compound can participate in substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmacological activities.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different receptors and enzymes.
Medicine
Medicinally, piperazine derivatives, including this compound, are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of other chemical entities. Its unique structure makes it valuable in the production of specialized chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-4-bromophenyl)piperazin-1-ylmethanone
- 4-(2-Amino-4-fluorophenyl)piperazin-1-ylmethanone
- 4-(2-Amino-4-methylphenyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group may enhance the compound’s binding affinity to certain targets and alter its pharmacokinetic properties.
Properties
IUPAC Name |
[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYAWDLCFIHXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.